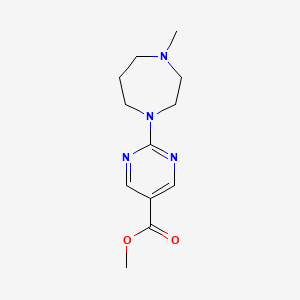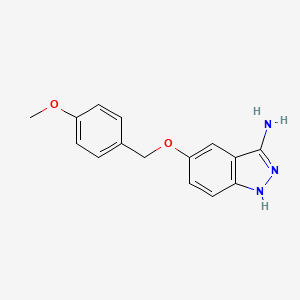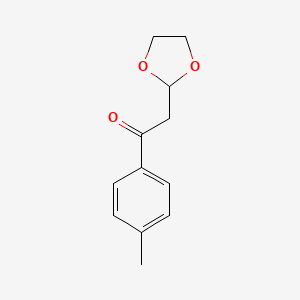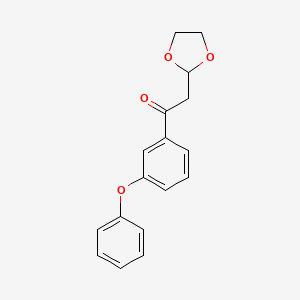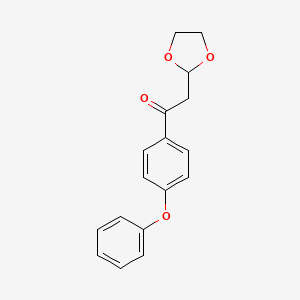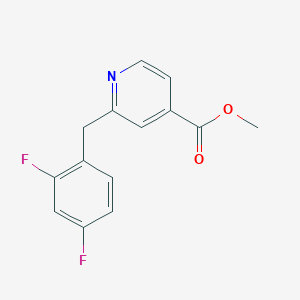
Methyl 2-(2,4-difluorobenzyl)isonicotinate
概要
説明
Methyl 2-(2,4-difluorobenzyl)isonicotinate, also known as DFB-MIN, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties.
作用機序
Methyl 2-(2,4-difluorobenzyl)isonicotinate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and are often overexpressed in cancer cells. Methyl 2-(2,4-difluorobenzyl)isonicotinate has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Methyl 2-(2,4-difluorobenzyl)isonicotinate has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 2-(2,4-difluorobenzyl)isonicotinate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, Methyl 2-(2,4-difluorobenzyl)isonicotinate has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 2-(2,4-difluorobenzyl)isonicotinate. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and treatment regimen for Methyl 2-(2,4-difluorobenzyl)isonicotinate, as well as its efficacy in different types of cancer. Additionally, more research is needed to fully understand the mechanisms of action of Methyl 2-(2,4-difluorobenzyl)isonicotinate and its potential applications in other diseases, such as Alzheimer's disease and inflammation. Finally, there is a need for the development of new formulations of Methyl 2-(2,4-difluorobenzyl)isonicotinate that can improve its solubility and bioavailability.
科学的研究の応用
Methyl 2-(2,4-difluorobenzyl)isonicotinate has been studied extensively for its potential therapeutic properties. It has shown promise as a treatment for various diseases, including cancer, Alzheimer's disease, and inflammation. Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, reducing the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
methyl 2-[(2,4-difluorophenyl)methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-12(7-10)6-9-2-3-11(15)8-13(9)16/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCLOXZRCMUFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-difluorobenzyl)isonicotinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

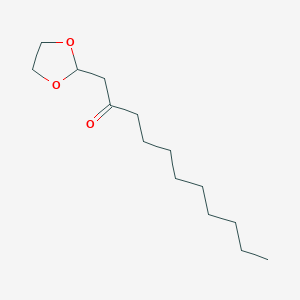
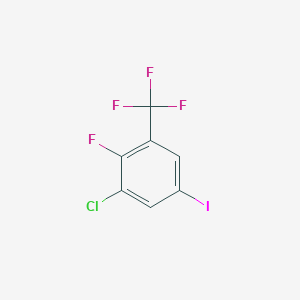
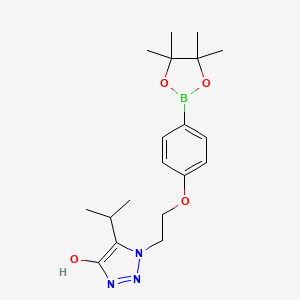
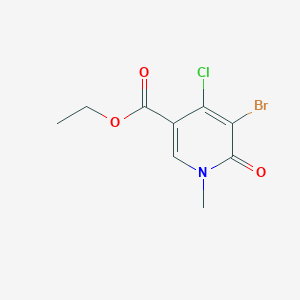

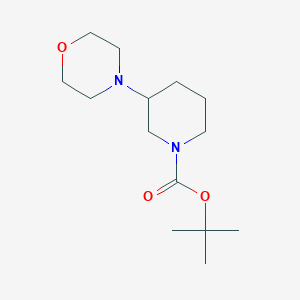
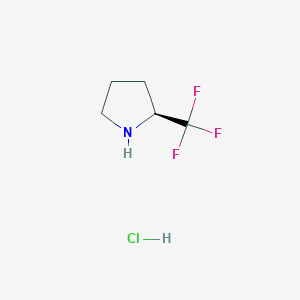
![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)
